molecular formula C27H46O4 B13424083 (25S)-3alpha,7alpha-Dihydroxy-5beta-cholestan-26-oic acid

(25S)-3alpha,7alpha-Dihydroxy-5beta-cholestan-26-oic acid

Cat. No.: B13424083
M. Wt: 434.7 g/mol
InChI Key: ITZYGDKGRKKBSN-IUXIIYGSSA-N
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Description

(25S)-3alpha,7alpha-Dihydroxy-5beta-cholestan-26-oic acid is a useful research compound. Its molecular formula is C27H46O4 and its molecular weight is 434.7 g/mol. The purity is usually 95%.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (25S)-3alpha,7alpha-Dihydroxy-5beta-cholestan-26-oic acid typically involves multiple steps, starting from cholesterol or other sterol precursors. The process includes oxidation, reduction, and hydroxylation reactions under controlled conditions. Specific reagents and catalysts are used to achieve the desired stereochemistry and functional groups .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve large-scale chemical synthesis techniques similar to those used in laboratory settings. These methods would need to ensure high purity and yield, often through the use of advanced purification techniques such as chromatography .

Chemical Reactions Analysis

Types of Reactions

(25S)-3alpha,7alpha-Dihydroxy-5beta-cholestan-26-oic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or alkanes .

Scientific Research Applications

(25S)-3alpha,7alpha-Dihydroxy-5beta-cholestan-26-oic acid has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of other complex molecules.

    Biology: Studied for its role in regulating development and lifespan in model organisms like .

    Medicine: Potential therapeutic applications in controlling parasitic infections by modulating the DAF-12 receptor.

    Industry: Used in the development of pharmaceuticals and other bioactive compounds.

Mechanism of Action

The compound exerts its effects by binding to the DAF-12 nuclear hormone receptor, which regulates gene expression related to development, metabolism, and lifespan. This binding inhibits the formation of dauer larvae in Caenorhabditis elegans, promoting reproductive development instead .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific interaction with the DAF-12 receptor, which is not observed with other similar compounds. This unique interaction makes it a valuable tool in studying developmental biology and potential therapeutic applications .

Properties

Molecular Formula

C27H46O4

Molecular Weight

434.7 g/mol

IUPAC Name

(2S,6R)-6-[(3R,5S,7R,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylheptanoic acid

InChI

InChI=1S/C27H46O4/c1-16(6-5-7-17(2)25(30)31)20-8-9-21-24-22(11-13-27(20,21)4)26(3)12-10-19(28)14-18(26)15-23(24)29/h16-24,28-29H,5-15H2,1-4H3,(H,30,31)/t16-,17+,18+,19-,20-,21+,22+,23-,24+,26+,27-/m1/s1

InChI Key

ITZYGDKGRKKBSN-IUXIIYGSSA-N

Isomeric SMILES

C[C@H](CCC[C@H](C)C(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)C

Canonical SMILES

CC(CCCC(C)C(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C

Origin of Product

United States

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